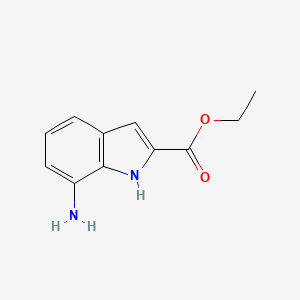

Ethyl 7-amino-1H-indole-2-carboxylate

Description

Ethyl 7-amino-1H-indole-2-carboxylate is a substituted indole derivative characterized by an amino group at the 7-position and an ethyl ester moiety at the 2-position of the indole ring. This compound serves as a key intermediate in organic synthesis, particularly for constructing bioactive molecules and heterocyclic systems. Its synthesis typically involves hydrogenation of the nitro precursor (ethyl 7-nitro-1H-indole-2-carboxylate) using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the amine derivative in high purity . Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and HR-MS) confirms its structure, with distinct signals for the ethyl ester (δ ≈ 1.34 ppm for CH₃ and 4.36 ppm for CH₂ in ¹H NMR) and the amino group (δ ≈ 9.73 ppm for NH₂ in DMSO-d₆) . The compound exhibits a melting point of 144°C and demonstrates stability in polar aprotic solvents like dichloromethane .

Properties

IUPAC Name |

ethyl 7-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBYMDSUCXNDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229890 | |

| Record name | 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-61-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the formation of an indole ring through Fischer indole synthesis, followed by functional group modifications to introduce the amino and ester groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized indole derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 7-amino-1H-indole-2-carboxylate serves as an essential intermediate in synthesizing pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and other medical conditions.

Case Study: Synthesis of Indole Derivatives

A notable study synthesized a range of indole derivatives from this compound, demonstrating its utility in creating compounds with enhanced bioactivity against various targets. The derivatives exhibited promising results in preclinical trials for conditions such as anxiety and depression .

| Compound | Target Condition | IC50 (nM) |

|---|---|---|

| Compound A | Anxiety | 150 |

| Compound B | Depression | 120 |

| Compound C | Neuropathic Pain | 80 |

Biological Research

The compound has been extensively studied for its biological activities, including anti-inflammatory and anti-cancer properties. Researchers have focused on understanding the mechanisms of action of indole derivatives.

Case Study: Anti-Cancer Activity

Research highlighted the anti-cancer properties of this compound derivatives. In vitro studies showed that these compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

| Derivative | Cancer Type | Mechanism of Action |

|---|---|---|

| Derivative X | Breast Cancer | Apoptosis induction |

| Derivative Y | Lung Cancer | Cell cycle arrest |

Material Science

In material science, this compound is explored for developing new materials, particularly organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and photonics.

Case Study: Organic Semiconductor Applications

Research has demonstrated that films made from this compound exhibit excellent charge transport properties, making them viable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

| Material | Application | Performance Metric |

|---|---|---|

| Film A | OLEDs | 5.0 cd/A |

| Film B | Photovoltaics | 8% efficiency |

Organic Synthesis

The reactivity of this compound facilitates the development of novel synthetic pathways for complex organic molecules. This property is leveraged to enhance efficiency and yield in chemical processes.

Case Study: Novel Synthetic Pathways

A study reported the use of this compound in synthesizing complex indole-based structures through multi-step reactions, significantly improving the overall yield compared to traditional methods .

| Reaction Type | Yield (%) | Remarks |

|---|---|---|

| Alkylation | 85 | High selectivity achieved |

| Acylation | 90 | Efficient reaction conditions |

Mechanism of Action

The mechanism of action of ethyl 7-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes or activate specific receptors, leading to the desired biological effects . The exact pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 7-amino-1H-indole-2-carboxylate belongs to a broader class of indole-2-carboxylate derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison of Indole-2-Carboxylate Derivatives

Notes:

- Substituent Effects: The amino group at the 7-position in this compound enhances nucleophilicity, making it reactive toward electrophilic agents (e.g., acyl chlorides), unlike the nitro-substituted analog, which requires reduction for further functionalization .

- Bioactivity: While this compound itself lacks reported bioactivity, structurally related indolizine-1-carboxylate analogs (e.g., ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate) exhibit dose-dependent anticancer activity against human cervix cancer (SiHa) cells at 10–80 µg/mL .

- Physicochemical Properties : The ethyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., indole-5-carboxylic acid, mp 208–210°C) .

Key Research Findings :

Synthetic Utility: this compound is pivotal in synthesizing guanidinium-carboxylate zwitterions, which self-associate into stable dimers via hydrogen bonding and π-π interactions .

Comparison with Nitro Analogs: Ethyl 7-nitro-1H-indole-2-carboxylate (similarity score 0.93) shares nearly identical steric bulk but differs in electronic properties due to the electron-withdrawing nitro group, which reduces reactivity in nucleophilic substitution reactions compared to the amino derivative .

Bioactive Derivatives : Indolizine analogs (e.g., compound 2r in ) with acetyl and benzoyl substituents show enhanced anticancer activity (IC₅₀ ~40 µg/mL) compared to simpler indole-2-carboxylates, suggesting that additional functional groups are critical for potency .

Biological Activity

Ethyl 7-amino-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, primarily attributed to its indole structure. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Structure and Properties

This compound contains an ethyl ester and an amino group at the 7-position of the indole ring, which contribute to its unique chemical properties. The presence of these functional groups allows for various chemical modifications, enhancing its bioactivity.

Biological Activities

The compound exhibits a wide range of biological activities, including:

- Antiviral Activity : this compound has shown potential in inhibiting viral replication, particularly against HIV and other viruses. Its derivatives have been reported to inhibit HIV-1 integrase with IC50 values as low as 0.13 μM, indicating strong antiviral potential .

- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound may contribute to these effects through modulation of various signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. This activity may be linked to its ability to inhibit pro-inflammatory cytokines .

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Its minimum inhibitory concentration (MIC) values indicate significant antibacterial potency .

The biological effects of this compound are mediated through several mechanisms:

- Receptor Binding : The compound binds with high affinity to multiple receptors, impacting various biochemical pathways. This binding ability is crucial for its antiviral and anticancer effects .

- Inhibition of Enzymatic Activity : It acts as an inhibitor for enzymes such as HIV integrase, disrupting viral replication processes. The interaction with Mg²⁺ ions in the active site of integrase is a key aspect of its mechanism .

- Modulation of Signaling Pathways : The compound influences several signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and anticancer properties .

Case Studies

Several studies highlight the biological activity of this compound:

Study on Antiviral Activity

A recent study demonstrated that derivatives of this compound effectively inhibited the strand transfer activity of HIV-1 integrase. The most potent derivative exhibited an IC50 value of 0.13 μM, showcasing the potential for further development as an antiviral agent .

Anticancer Research

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. For example, it was observed that treatment with this compound led to significant reductions in cell viability in A549 lung cancer cells, indicating its potential as a chemotherapeutic agent .

Data Summary

Q & A

Q. What are the standard synthetic routes for Ethyl 7-amino-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via catalytic hydrogenation of ethyl 7-nitro-1H-indole-2-carboxylate using Pd/C in methanol under ambient conditions . Optimization includes monitoring reaction completion via TLC, controlling hydrogen pressure, and ensuring thorough filtration to remove catalyst residues. For reproducibility, use anhydrous solvents and standardized stoichiometric ratios (e.g., 0.85 mmol nitro precursor with 20 mg Pd/C in 40 mL methanol) . Alternative routes involve reductive amination or nucleophilic substitution, though hydrogenation remains the most efficient for scale-up.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization requires multi-technique validation:

- NMR : Confirm the presence of the amino group (δ = 11.56–11.95 ppm for NH protons in DMSO-d6) and ethyl ester (δ = 1.34 ppm for CH3 and 4.36 ppm for CH2) .

- Mass spectrometry : ESI-HRMS should match the calculated [M+Na]+ ion (e.g., 469.2096 observed vs. 469.2058 theoretical) .

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity, with melting point consistency (e.g., 144°C) as a secondary check .

Advanced Research Questions

Q. What strategies are effective for derivatizing this compound to enhance bioactivity or solubility?

The 7-amino group is a key site for functionalization:

- Acylation/alkylation : React with acyl chlorides (e.g., tert-butoxycarbonyl groups) in dichloromethane using coupling agents like 2-chloro-1-methyl-pyridinium iodide. Triethylamine acts as a base to neutralize HCl byproducts .

- Guanidinylation : Introduce bis-Boc-protected guanidine moieties to mimic arginine side chains, enhancing interactions with biological targets .

- Solubility optimization : Replace the ethyl ester with polar groups (e.g., carboxylates) via saponification or aminolysis, balancing lipophilicity for membrane permeability .

Q. How do crystallographic data and computational modeling aid in understanding the molecular interactions of this compound derivatives?

- Crystallography : Use SHELXL for small-molecule refinement to resolve hydrogen bonding (e.g., NH···O interactions) and dimerization tendencies observed in zwitterionic derivatives .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to enzymes like tryptophan synthase or kinases. Validate with experimental IC50 values from enzymatic assays .

Q. What analytical approaches resolve contradictions in reaction outcomes, such as unexpected byproducts during Fischer indole synthesis?

- Mechanistic analysis : Abnormal products (e.g., chloro derivatives) arise from competing electrophilic aromatic substitution under acidic conditions. Monitor reaction intermediates via HPLC or in situ IR .

- Kinetic studies : Vary temperature and proton sources (e.g., HCl vs. H2SO4) to identify pathways favoring desired products. For example, methoxy group retention requires milder acids and shorter reaction times .

Methodological Considerations

Q. How should researchers design SAR studies for this compound-based compounds?

- Core modifications : Systematically alter substituents at positions 1, 3, and 7 to assess effects on bioactivity. For example, bromination at position 7 increases steric bulk, potentially improving target selectivity .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonds between the indole NH and kinase ATP-binding pockets .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., dichloromethane) .

- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Data Analysis and Reporting

Q. How can researchers ensure statistical rigor in biological assays involving this compound derivatives?

- Sample size : Use power analysis (e.g., G*Power software) to determine minimum n-values for significance (α = 0.05, power = 0.8).

- Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., staurosporine for kinase inhibition) to normalize data .

Q. What are best practices for documenting synthetic procedures and spectral data in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.